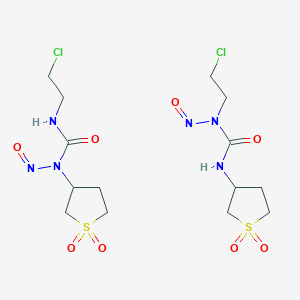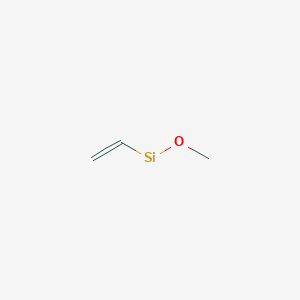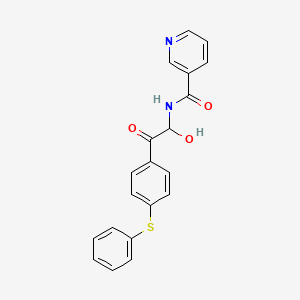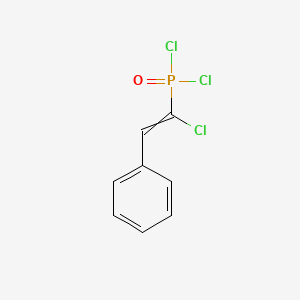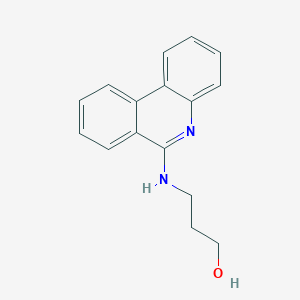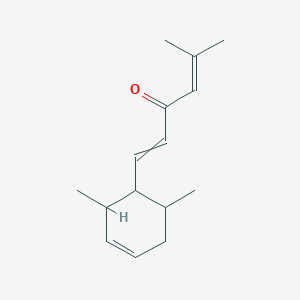
(14S)-14-Methylhexadec-8-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14S)-14-Methylhexadec-8-yn-1-ol: is a chemical compound characterized by its unique structure, which includes a methyl group at the 14th position of a hexadec-8-yn-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (14S)-14-Methylhexadec-8-yn-1-ol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the use of a cyclization reaction under the influence of a Lewis acid, such as aluminum trichloride, to produce high-purity compounds . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(14S)-14-Methylhexadec-8-yn-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride to produce corresponding alcohols or alkanes.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents in acidic or basic media, while reduction reactions may require the use of metal hydrides in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(14S)-14-Methylhexadec-8-yn-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (14S)-14-Methylhexadec-8-yn-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (14S)-14-Methylhexadec-8-yn-1-ol include:
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 14S-hydroxy-hexadecanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the presence of a methyl group at the 14th position and an alkyne functional group
Propiedades
Número CAS |
50837-13-3 |
|---|---|
Fórmula molecular |
C17H32O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
(14S)-14-methylhexadec-8-yn-1-ol |
InChI |
InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-4,6,8-16H2,1-2H3/t17-/m0/s1 |
Clave InChI |
GGNPJEDYBWMUJF-KRWDZBQOSA-N |
SMILES isomérico |
CC[C@H](C)CCCCC#CCCCCCCCO |
SMILES canónico |
CCC(C)CCCCC#CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


